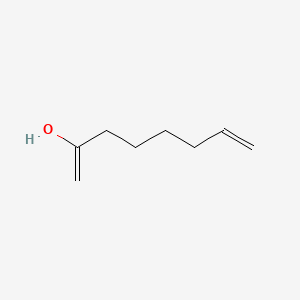

Octa-1,7-dien-2-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octa-1,7-dien-2-OL is a naturally occurring organic compound that belongs to the family of terpenoids. It is commonly found in various plant species, including citrus fruits, and has been extensively studied for its biological activity and potential therapeutic applications.

Synthetic Routes and Reaction Conditions:

Dimerization and Hydration of Butadiene: One method involves the dimerization and hydration of butadiene in the presence of a catalyst and water.

Continuous Production Process: Another method involves the continuous reaction of butadiene with water in the presence of a solvent capable of dissolving both reactants and a palladium catalyst.

Industrial Production Methods:

- The continuous production process is preferred in industrial settings due to its efficiency and ability to maintain steady-state conditions, reducing the formation of insoluble polymers .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions may involve halogenation using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Bromine, chlorine.

Major Products:

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of saturated alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Octa-1,7-dien-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a crosslinker and source of ethylene in various chemical reactions.

Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.

Medicine: Investigated for its potential therapeutic applications, including its role in stress response in marine algae.

Industry: Utilized in the production of fragrances and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of Octa-1,7-dien-2-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Pathways Involved: It may also interfere with microbial metabolic pathways, inhibiting their growth and proliferation.

Comparación Con Compuestos Similares

Linalool: A monoterpenoid with a similar structure, commonly found in plants like Ocimum canum.

2-Methyl-6-methylene-1,7-octadien-3-ol: Another compound with a similar structure and properties.

1,7-Octadiene-3,6-diol, 2,6-dimethyl-: A related compound with similar chemical properties.

Uniqueness of Octa-1,7-dien-2-OL:

- This compound is unique due to its specific biological activity and potential therapeutic applications, particularly in the field of antimicrobial research.

Actividad Biológica

Octa-1,7-dien-2-OL, a naturally occurring terpenoid compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and therapeutic applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound (C8H14O) is characterized by its unique structure that includes a hydroxyl group and two double bonds. This structure contributes to its reactivity and biological properties. It is commonly found in various plant species, especially citrus fruits, which are known for their rich secondary metabolite profiles.

Antimicrobial Properties

Research has consistently demonstrated the antimicrobial efficacy of this compound against a range of pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound disrupts microbial cell membranes, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents in the face of rising antibiotic resistance .

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits significant antioxidant activity. A study measured its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay:

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 45 |

| 20 | 65 |

| 50 | 85 |

The results indicate that higher concentrations of this compound lead to increased antioxidant activity, suggesting its potential use in food preservation and health supplements .

The biological activity of this compound is attributed to its interaction with microbial cell membranes and metabolic pathways. The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it may inhibit specific metabolic pathways essential for microbial growth .

Case Study 1: Antimicrobial Efficacy in Food Preservation

A case study investigated the use of this compound as a natural preservative in food products. The compound was added to meat samples inoculated with Listeria monocytogenes. Results showed a significant reduction in bacterial counts over a storage period of 14 days compared to control samples without the compound.

Case Study 2: Therapeutic Applications

Another study explored the therapeutic potential of this compound in marine algae under stress conditions. The compound was found to enhance stress response mechanisms, suggesting its role as a protective agent against environmental stressors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, it can be compared with other terpenoids:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| Linalool | Moderate | High |

| Geraniol | Low | Moderate |

| This compound | High | High |

This comparison highlights this compound's superior performance in both antimicrobial and antioxidant activities .

Propiedades

IUPAC Name |

octa-1,7-dien-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3,9H,1-2,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMIWMIJWVVQAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665797 |

Source

|

| Record name | Octa-1,7-dien-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133844-61-8 |

Source

|

| Record name | Octa-1,7-dien-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.